molecular formula C22H27N3O3 B6076042 N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide

N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide

Cat. No. B6076042
M. Wt: 381.5 g/mol
InChI Key: DDQCWSDWKWDRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide, commonly known as AITC, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AITC is a derivative of terephthalic acid and is synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of AITC is not fully understood, but it is believed to act through multiple pathways. AITC has been shown to activate the Nrf2 pathway, which is responsible for regulating oxidative stress and inflammation. AITC has also been shown to inhibit the NF-κB pathway, which is responsible for regulating the production of pro-inflammatory cytokines. In addition, AITC has been shown to activate the p53 pathway, which is responsible for regulating apoptosis in cancer cells.
Biochemical and Physiological Effects
AITC has been shown to have various biochemical and physiological effects. AITC has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. AITC has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In addition, AITC has been shown to induce apoptosis in cancer cells by activating the p53 pathway.

Advantages and Limitations for Lab Experiments

AITC has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. AITC is also relatively easy to synthesize and purify. However, AITC has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for AITC research. One potential area of research is the development of AITC-based drugs for cancer and inflammation. Another potential area of research is the investigation of AITC's neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of AITC and its potential side effects.
Conclusion
N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide, or AITC, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AITC has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. AITC's mechanism of action is not fully understood, but it is believed to act through multiple pathways. AITC has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. However, AITC also has some limitations for lab experiments, including its potential toxicity. There are several future directions for AITC research, including the development of AITC-based drugs and further investigation of its neuroprotective effects.

Synthesis Methods

AITC is synthesized through a multi-step process that involves the reaction of terephthalic acid with acetic anhydride and isopropylamine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

AITC has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. AITC has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, AITC has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. AITC has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

properties

IUPAC Name

1-N-(4-acetamidophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-14(2)25(15(3)4)22(28)18-8-6-17(7-9-18)21(27)24-20-12-10-19(11-13-20)23-16(5)26/h6-15H,1-5H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQCWSDWKWDRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5303380

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